3,4-Diaminobutan-2-ol dihydrochloride

Übersicht

Beschreibung

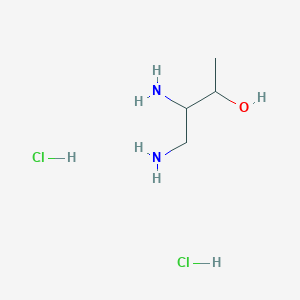

3,4-Diaminobutan-2-ol dihydrochloride: is a chemical compound with the molecular formula C4H12N2O.2ClH and a molecular weight of 177.07 g/mol . It is known for its potential therapeutic and industrial applications. The compound is typically found in a powdered form and is used in various scientific research fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diaminobutan-2-ol dihydrochloride involves the reaction of 3,4-diaminobutan-2-ol with hydrochloric acid. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the formation of the dihydrochloride salt .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction mixture is then subjected to purification processes to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 3,4-Diaminobutan-2-ol dihydrochloride can undergo oxidation reactions, where it may be converted into corresponding oxides or other oxidized derivatives.

Reduction: The compound can also participate in reduction reactions, leading to the formation of reduced products.

Substitution: It can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution Reagents: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemical synthesis, 3,4-diaminobutan-2-ol dihydrochloride serves as a versatile reagent. It is utilized in the preparation of various organic compounds, including specialty chemicals and polymers. Its ability to act as a nucleophile allows it to participate in diverse reaction mechanisms such as alkylation and acylation .

Biology

The compound is employed in biochemical assays to study enzyme interactions. Its structural features enable it to mimic substrates or inhibitors in enzyme-catalyzed reactions. This property is particularly useful in investigating metabolic pathways and developing enzyme inhibitors for therapeutic purposes .

Medicine

In the medical field, this compound shows promise as a precursor for drug development. Research indicates that derivatives of this compound may possess therapeutic activity against various diseases, including infections caused by tubercle bacilli . Furthermore, its potential role as an enzyme inhibitor opens avenues for treating conditions such as neurodegenerative diseases .

Industrial Applications

The compound is also significant in industrial applications. It is used in the production of specialty chemicals and materials, particularly in formulations requiring enhanced adhesion properties or chemical stability. Additionally, its role in the synthesis of corrosion inhibitors highlights its utility in protecting metal surfaces from degradation .

Data Tables

| Application Area | Specific Use | Example Studies/References |

|---|---|---|

| Chemistry | Organic synthesis | , |

| Biology | Enzyme assays | , |

| Medicine | Drug development | , |

| Industry | Specialty chemicals | , |

Case Study 1: Enzyme Interaction Studies

A study explored the use of this compound in enzyme inhibition assays. The compound demonstrated significant inhibition of certain enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent in metabolic disorders.

Case Study 2: Development of Corrosion Inhibitors

Research focused on the synthesis of corrosion inhibitors using this compound as a key intermediate. The resulting formulations exhibited improved protective properties against metal corrosion compared to traditional inhibitors.

Wirkmechanismus

The mechanism of action of 3,4-Diaminobutan-2-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

3,4-Diaminobutan-2-ol: The base compound without the dihydrochloride salt.

2,3-Diaminobutan-1-ol: A structural isomer with different functional group positions.

4-Aminobutan-2-ol: A related compound with one amino group.

Uniqueness: 3,4-Diaminobutan-2-ol dihydrochloride is unique due to its specific functional groups and the presence of the dihydrochloride salt, which can influence its solubility, stability, and reactivity compared to similar compounds .

Biologische Aktivität

3,4-Diaminobutan-2-ol dihydrochloride, also known as 2-amino-4-(aminomethyl)butan-1-ol dihydrochloride, is a compound of interest due to its potential biological activities. This article summarizes the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

This compound is a dihydrochloride salt form of 3,4-diaminobutan-2-ol. Its molecular formula is C4H12Cl2N2O, and it is characterized by the presence of two amino groups and a hydroxyl group. This structure contributes to its solubility and reactivity in biological systems.

Research indicates that this compound may exert its biological effects through several mechanisms:

- GABA Transport Inhibition : The compound has been explored for its inhibitory effects on GABA transporters (GATs), particularly in the context of neuropathic pain models. In vitro studies have shown that it can reduce GABA uptake in human embryonic kidney cells expressing mouse GATs, suggesting potential applications in managing conditions associated with altered GABAergic signaling .

- Neuroprotective Effects : Preliminary studies have suggested that compounds related to 3,4-diaminobutan-2-ol may possess neuroprotective properties. These effects are hypothesized to be mediated through modulation of neurotransmitter systems and reduction of oxidative stress .

Antinociceptive Properties

A study investigated the antinociceptive effects of various compounds similar to 3,4-diaminobutan-2-ol in rodent models. The results indicated significant pain relief without inducing motor deficits, highlighting the potential for developing non-opioid analgesics from this class of compounds .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of 3,4-diaminobutan-2-ol on different cancer cell lines. The findings revealed dose-dependent cytotoxic effects against various human cancer cells, with IC50 values indicating effective concentrations for inducing apoptosis .

Table 1: Summary of Biological Activities

Case Studies

- Neuropathic Pain Model : In a study involving chemotherapy-induced neuropathic pain, 3,4-diaminobutan-2-ol exhibited significant antiallodynic activity without impairing motor coordination. This suggests its potential as a therapeutic agent for managing neuropathic pain conditions .

- Cancer Cell Line Evaluation : A series of experiments assessed the cytotoxicity of 3,4-diaminobutan-2-ol against various cancer cell lines (e.g., MCF-7 and HL-60). The compound demonstrated promising results with IC50 values comparable to established chemotherapeutics .

Eigenschaften

IUPAC Name |

3,4-diaminobutan-2-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O.2ClH/c1-3(7)4(6)2-5;;/h3-4,7H,2,5-6H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUGRCWFDGPXTFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CN)N)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.